(R)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol

Chiral resolution Enantioselective pharmacology Stereospecific quality control

Choose this enantiopure (R)-piperidine for its defined stereochemistry non-interchangeable with the (S)-enantiomer (CAS 1354018-88-4). The cyclopropylmethyl N-substituent confers conformational rigidity and metabolic stability over isopropyl analogs. 98% purity ensures reliable SAR interpretation for GPR119 agonist and CCR5 antagonist programs. Physicochemical properties (XLogP3=0.7, TPSA=26.7 Ų) align with oral bioavailability requirements. Ideal for CNS-focused screening libraries.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
Cat. No. B11795186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CCO)NCC2CC2
InChIInChI=1S/C11H22N2O/c14-7-6-13-5-1-2-11(9-13)12-8-10-3-4-10/h10-12,14H,1-9H2/t11-/m1/s1
InChIKeyOLHCOWIAUDXLKN-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol – Chiral Piperidine Amino Alcohol for Medicinal Chemistry and Screening Library Procurement


(R)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol (CAS 1353994-80-5) is a chiral piperidine-based amino alcohol with the molecular formula C₁₁H₂₂N₂O and a molecular weight of 198.31 g/mol [1]. The compound features an (R)-configured stereocenter at the 3-position of the piperidine ring, bearing a cyclopropylmethylamino substituent, with an N-hydroxyethyl group at the 1-position . Its computed physicochemical profile includes an XLogP3-AA of 0.7, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 26.7 Ų [1]. The compound is cataloged within the broader class of substituted cyclopropyl piperidinyl compounds, which have been disclosed in patent literature as GPR119 agonists for metabolic disorders [2] and as CCR5 antagonists for inflammatory and infectious diseases [3]. It is commercially available from multiple suppliers at purity grades ranging from 95% to 98% .

Why Generic Substitution Fails for (R)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol: Stereochemical, Regioisomeric, and N-Substituent Differentiation


Procurement of this compound cannot be satisfied by generic or in-class substitution for three interdependent reasons. First, the (R) absolute configuration at the piperidine 3-position is stereochemically defined and non-interchangeable with the (S)-enantiomer (CAS 1354018-88-4); chiral piperidine derivatives exhibit well-documented enantioselective pharmacology across multiple receptor classes [1][2]. Second, regioisomeric positioning of the cyclopropylmethylamino group at the 3-position versus the 4-position (CAS 1353981-02-8) fundamentally alters the spatial orientation of the pharmacophore and the compound's interaction with biological targets; patent disclosures for both GPR119 and CCR5 chemotypes explicitly specify substitution position as a critical SAR determinant [3][4]. Third, the cyclopropylmethyl N-substituent confers distinct conformational rigidity and metabolic stability compared to simple alkyl analogs (e.g., isopropyl variant CAS 1353975-06-0), a principle validated across multiple piperidine-based therapeutic programs including lincomycin antibacterials and muscarinic M3 antagonists [5][6].

Quantitative Evidence Guide: Differentiating (R)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol from Its Closest Analogs


Enantiomeric Identity: (R)-Configuration vs. (S)-Enantiomer and Racemate – Stereospecific InChI Key and Predicted Physicochemical Divergence

The (R)-enantiomer (CAS 1353994-80-5) is stereochemically defined by the InChI Key BVRBGLIDWYVYKO-LLVKDONJSA-N, with the '/t11-/m1/s1' stereochemical layer unequivocally assigning the (R) configuration [1]. This differs from the (S)-enantiomer (CAS 1354018-88-4), which bears the InChI Key containing '/m0/s1' . The racemic mixture (CAS 1353980-94-5) carries the non-stereospecific InChI Key BVRBGLIDWYVYKO-UHFFFAOYSA-N, confirming absence of defined chirality . While direct comparative pharmacological data are absent from the open literature, the well-established principle of enantioselective receptor engagement in chiral piperidine chemotypes—as demonstrated for cyclopropylmethylamino-containing SSRIs where stereochemistry governs hSERT binding affinity [2]—makes stereochemical identity a critical procurement specification.

Chiral resolution Enantioselective pharmacology Stereospecific quality control

Regioisomeric Differentiation: 3-Position vs. 4-Position Cyclopropylmethylamino Substitution on the Piperidine Ring

The target compound bears the cyclopropylmethylamino substituent at the piperidine 3-position, distinguishing it from the 4-position regioisomer (CAS 1353981-02-8, 2-(4-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol) . In muscarinic M₃ receptor antagonist programs, moving the substituent between piperidine ring positions has been shown to alter receptor subtype selectivity by orders of magnitude; specifically, cyclopropylmethyl N-substituted piperidines with optimized spacer geometry achieved Kᵢ < 2 nM at M₃ with M₁/M₃ selectivity >700-fold, while regioisomeric modifications substantially degraded this selectivity profile [1]. Although this quantitative evidence derives from compounds with additional spacer and capping groups rather than the simple amino alcohol scaffold, it establishes the critical nature of positional isomerism in piperidine-based pharmacology.

Regioisomerism SAR Pharmacophore geometry

Physicochemical Property Profile: XLogP3, Hydrogen Bonding Capacity, and TPSA as Differentiation from N-Alkyl Variants

The computed physicochemical properties of the target compound—XLogP3-AA = 0.7, hydrogen bond donor count (HBD) = 1, hydrogen bond acceptor count (HBA) = 3, rotatable bond count = 4, and topological polar surface area (TPSA) = 26.7 Ų [1]—define a solvent-accessible, moderately polar small molecule consistent with CNS drug-like chemical space. For comparison, the closely related isopropyl analog (CAS 1353975-06-0, 2-[3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol) has a molecular weight of 200.33 g/mol (Δ = +2.02 g/mol) and a distinct molecular formula of C₁₁H₂₄N₂O (Δ = +2H), reflecting the replacement of the cyclopropyl ring with an isopropyl group . The cyclopropyl ring introduces conformational constraint and altered electronic properties compared to the freely rotating isopropyl group, a design principle exploited in the lincomycin antibacterial series where 4′-cis-(cyclopropylmethyl)piperidine substitution conferred significantly enhanced antibacterial potency against resistant Streptococcus pneumoniae strains relative to non-cyclopropyl comparators [2].

Physicochemical properties Drug-likeness ADME prediction

Commercial Purity Grade Differentiation: 98% vs. 95% Specifications and Supplier Availability Landscape

The target compound is commercially available at two distinct purity specifications: 98% (Leyan, catalog no. 1776562) and 95% (AK Scientific, catalog no. 7051DS) . The Fluorochem listing (product code F085168) does not publicly disclose a minimum purity specification but provides the full GHS hazard classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) . The racemic mixture (CAS 1353980-94-5) is separately available from Fluorochem at a price of approximately ¥15,268/500mg, while the (R)-enantiomer is priced at ¥16,610/500mg , reflecting a ~9% premium for the chirally resolved enantiomer. The (S)-enantiomer (CAS 1354018-88-4) and the 4-position regioisomer (CAS 1353981-02-8) are listed by multiple vendors but with variable stock status, with the (R)-enantiomer being the most consistently stocked stereoisomer across major supplier catalogs.

Purity specification Quality control Procurement sourcing

GHS Hazard Profile and Safe Handling Requirements Relative to Non-Cyclopropyl Piperidine Ethanol Derivatives

The target compound carries a defined GHS hazard classification documented by Fluorochem: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the signal word 'Warning' . This profile necessitates specific personal protective equipment (PPE) and engineering controls including use only outdoors or in well-ventilated areas (P271), protective gloves/clothing/eye protection (P280), and avoidance of breathing dust/fume/gas/mist/vapours/spray (P260) . The structurally related 4-position regioisomer (CAS 1353981-02-8) and the racemic mixture carry similar GHS classifications based on the shared amino alcohol functional groups, but lot-specific impurity profiles may alter hazard characteristics . The acute toxicity classification (H302) differentiates this compound from non-amino alcohol piperidine derivatives that may lack the oral toxicity warning, a distinction relevant for laboratory safety protocol design.

Safety profile GHS classification Laboratory handling

Best Research and Industrial Application Scenarios for (R)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol


Chiral Building Block for Enantioselective Synthesis of GPR119 Agonist Candidates

Based on the Merck Sharp & Dohme patent disclosure (US 2015/0274664 A1) describing substituted cyclopropyl piperidinyl compounds as GPR119 agonists for type 2 diabetes [1], the (R)-configured 3-cyclopropylmethylamino-piperidine scaffold with a terminal hydroxyethyl group serves as a direct synthetic intermediate or scaffold-matching fragment for this therapeutic chemotype. The 98% purity grade (Leyan) supports its use in parallel medicinal chemistry campaigns where enantiomeric integrity and minimal impurities are critical for SAR interpretation. The compound's XLogP3 of 0.7 and TPSA of 26.7 Ų [2] place it within favorable physicochemical space for oral bioavailability, consistent with the GPR119 agonist target product profile.

Stereochemically Defined Screening Library Compound for CNS Receptor Panels

The (R)-enantiomer's chirally pure identity (InChI Key: BVRBGLIDWYVYKO-LLVKDONJSA-N) [2] and its structural relationship to cyclopropylmethylamino-containing CNS-active compounds—including selective serotonin reuptake inhibitors with stereospecific hSERT binding [3] and histamine H3 receptor ligands [4]—support its inclusion in focused screening libraries targeting neurological receptor panels. The compound's computed CNS drug-like properties (HBD = 1, HBA = 3, moderate lipophilicity) and its distinction from the (S)-enantiomer and racemate make it a valuable tool for probing enantioselective receptor interactions, particularly at GPCR targets where cyclopropylmethyl piperidine moieties have demonstrated high-affinity binding in muscarinic M₃ receptor programs (Kᵢ < 2 nM) [5].

CCR5 Antagonist Lead Optimization Intermediate

Patent literature from Schering Corp. (US 6,387,930) explicitly claims piperidine derivatives bearing cyclopropylmethyl substituents as selective CCR5 antagonists [6]. The (R)-3-cyclopropylmethylamino-piperidine-1-ethanol scaffold maps onto the core pharmacophore described in these disclosures, positioning the compound as a viable intermediate for synthesizing novel CCR5 antagonist candidates. Preliminary pharmacological screening of related cyclopropylmethylamino-piperidine compounds has indicated CCR5 antagonist activity [7], making this specific (R)-enantiomer a candidate for systematic SAR exploration around the hydroxyethyl tail and cyclopropylmethyl N-substituent.

Physicochemical Comparator in Cyclopropyl vs. Alkyl N-Substituent Metabolic Stability Studies

The cyclopropylmethyl N-substituent of the target compound imparts conformational constraint and altered metabolic liability relative to isopropyl and other straight-chain alkyl analogs. In the lincomycin antibacterial series, 4′-cis-(cyclopropylmethyl)piperidine substitution was essential for potent activity against resistant S. pneumoniae strains [8], establishing the cyclopropylmethyl group as a privileged substituent for target engagement and metabolic stability. The target compound, with its defined XLogP3 of 0.7 and the cyclopropyl constraint [2], can serve as a model substrate in comparative microsomal stability or CYP inhibition assays alongside the isopropyl analog (CAS 1353975-06-0, MW 200.33) to quantify the impact of cyclopropyl substitution on oxidative metabolism.

Quote Request

Request a Quote for (R)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.